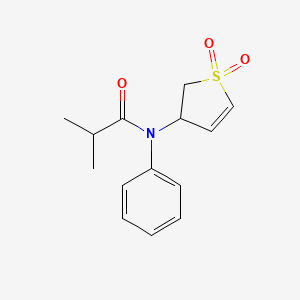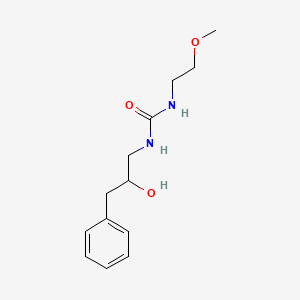
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide, also known as BPTES, is a small molecule inhibitor that specifically targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many cancer cells, making it a promising target for cancer therapy. BPTES has been extensively studied for its potential as an anti-cancer agent and has shown promising results in preclinical studies.
Scientific Research Applications
DNA Minor Groove Binding and Chromosome Analysis
Hoechst 33258 and its analogues, such as N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide , are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property is exploited in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and analysis of plant chromosomes. These compounds' ability to serve as fluorescent DNA stains makes them valuable tools in genetics and cell biology research (Issar & Kakkar, 2013).
Environmental Contaminants and Removal Technologies
The review on parabens, which include N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide , discusses their occurrence, fate, and behavior in aquatic environments. It emphasizes the need for improved knowledge regarding the toxicity of chlorinated by-products formed from reactions with free chlorine, highlighting the environmental impact and the necessity for effective removal strategies to mitigate these contaminants' effects on ecosystems (Haman et al., 2015).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, including N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide , are highlighted for their applications related to photo- and electroluminescence in the development of novel optoelectronic materials. These compounds' incorporation into π-extended conjugated systems is of great value for creating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Pharmacological Activities
Benzothiazole derivatives, including N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide , are extensively studied for their broad spectrum of pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant effects. The molecular structures of potent drugs based on the benzothiazole skeleton, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, underscore the significance of this nucleus in medicinal chemistry (Sumit et al., 2020).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-3-30(4-2)36(33,34)22-17-15-21(16-18-22)26(32)29-27-28-23(19-11-7-5-8-12-19)25(35-27)24(31)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3,(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPCWGFYIZGRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B2924324.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)
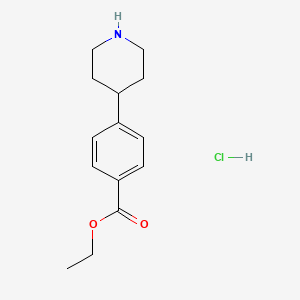


![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)
![(1S,6S)-N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethyl)bicyclo[4.2.0]octan-7-amine](/img/structure/B2924334.png)
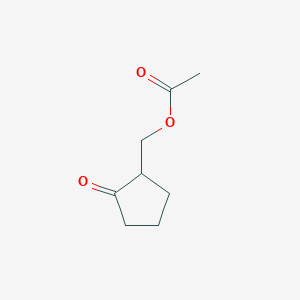
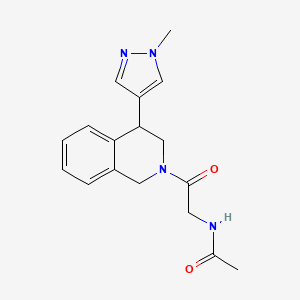
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B2924339.png)
